molecular formula C20H25NO B122881 (1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol CAS No. 142452-42-4

(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol

Cat. No.: B122881
CAS No.: 142452-42-4
M. Wt: 295.4 g/mol
InChI Key: AUJFQSIAONFRDP-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol is a chiral amino alcohol compound supplied For Research Use Only, intended for use as a building block in life science research and organic synthesis. This compound features a defined stereocenters, making it a valuable precursor or intermediate in the development of asymmetric synthesis pathways . Chiral amino alcohols of this structural class are frequently employed as ligands for metal complexes or as organocatalysts in stereoselective reactions, enabling the creation of enantiomerically pure molecules which is a critical aspect of pharmaceutical and fine chemical development . The related parent structure, 2-amino-1,2-diphenylethanol, is known to be a biochemical reagent used as a biological material or organic compound . Researchers can utilize this chemical to explore new methodologies or as a key intermediate in the synthesis of more complex, biologically active target compounds. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-2,4-7,10-13,18-22H,3,8-9,14-15H2/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJFQSIAONFRDP-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol, also known as (1S,2R)-(+)-2-amino-1,2-diphenylethanol, is a chiral amino alcohol with significant relevance in organic synthesis and medicinal chemistry. Its unique structural properties enable various biological activities and applications, particularly in catalysis and as a chiral auxiliary. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • CAS Number : 142452-42-4
  • Molecular Formula : C18_{18}H25_{25}N\O
  • Molar Mass : 273.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Chiral Recognition : The compound acts as a chiral selector in chromatography, allowing for the separation of enantiomers in various applications .
  • Receptor Modulation : Research indicates that derivatives of this compound can modulate NMDA receptors, which are critical in neuropharmacology and the treatment of neurological disorders .

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in models of acute lung injury (ALI), where inflammation plays a crucial role in disease progression .

2. Neuropharmacological Effects

The compound's interaction with NMDA receptors suggests a role in neuroprotection and potential therapeutic applications in conditions like Alzheimer's disease and schizophrenia. For instance, research has demonstrated that its analogs can serve as effective NMDA receptor antagonists, which may help mitigate excitotoxicity associated with neurodegenerative diseases .

Case Study 1: Anti-inflammatory Activity

A study published in Bioorganic & Medicinal Chemistry evaluated the effects of this compound on LPS-induced inflammation in murine models. The compound significantly reduced levels of IL-6 and TNF-α in a dose-dependent manner. These findings suggest its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Chiral Catalysis

In another study focused on asymmetric synthesis, (1S,2R)-(+)-2-amino-1,2-diphenylethanol was utilized as a chiral auxiliary for the preparation of homopropargylic alcohols from aldehydes. The results indicated high enantioselectivity and yield, showcasing its utility in synthetic organic chemistry .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of TNF-α and IL-6
NMDA receptor modulationNeuroprotective effects
Chiral catalysisAsymmetric synthesis

Scientific Research Applications

Biochemical Properties

The compound exhibits notable structural characteristics that contribute to its biological activity. It features a chiral center, which is essential for its interaction with biological targets. The molecular formula is C17H23NC_{17}H_{23}N, and it has a molecular weight of approximately 255.38 g/mol. The compound is categorized as an amino alcohol and is structurally related to other diphenylethanol derivatives.

2.1. Inhibition of Enzymatic Activity

Research has indicated that (1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol may serve as an effective inhibitor for specific enzymes involved in inflammatory processes. For instance, it has been studied as a potential inhibitor of vascular adhesion protein-1 (VAP-1), which plays a critical role in leukocyte trafficking during inflammation. Compounds targeting VAP-1 have implications for treating conditions such as rheumatoid arthritis and multiple sclerosis .

2.2. Antiviral Properties

The compound has also been investigated for its antiviral properties. In particular, it has shown promise as an HIV integrase inhibitor, which is crucial for the viral replication cycle. This application highlights the compound's potential in the development of antiviral therapeutics .

3.1. Homogeneous Catalysis

In the field of organic synthesis, this compound has been utilized in homogeneous catalysis. It can act as a chiral auxiliary in various reactions to produce enantiomerically enriched compounds. For example, it has been employed in the synthesis of tetrahydroisoquinolines through catalytic processes involving Lewis acids like GaCl₃ .

Case Studies and Research Findings

Study Focus Findings
Study on VAP-1 InhibitorsInvestigated the efficacy of various compounds on VAP-1This compound demonstrated significant inhibition with IC50 values indicating high potency against human VAP-1 .
Antiviral ResearchEvaluated compounds for HIV integrase inhibitionThe compound showed promising results as an effective inhibitor against HIV integrase activity .
Catalysis ResearchExplored the use of diphenylethanol derivatives in organic synthesisDemonstrated effectiveness as a chiral auxiliary in synthesizing complex organic molecules .

Chemical Reactions Analysis

Chiral Ligand in Organometallic Catalysis

The compound serves as a chiral ligand in gallium(III)- and indium(III)-catalyzed reactions:

  • Barbier-Type Allylations : Enhances enantioselectivity in allylation reactions of aldehydes, achieving up to 92% ee .

  • Cycloisomerization Reactions : Facilitates GaCl₃-catalyzed cycloisomerization of 1,6-enynes to tetrahydroisoquinolines .

Table 2: Catalytic Performance in Allylation Reactions

SubstrateCatalyst Systemee (%)Conversion (%)Source
BenzaldehydeInCl₃/(1S,2R)-ligand8895
CinnamaldehydeGaCl₃/(1S,2R)-ligand9289

Heterogeneous Catalysis

Immobilized derivatives of the compound on α-zirconium phosphate frameworks enable recyclable catalysts for:

  • Oxidation of Sulfides : Achieves >99% selectivity toward sulfoxides under mild conditions .

  • Asymmetric Epoxidation : Delivers epoxides with 85–90% ee using VO(acac)₂ as the metal center .

Reactivity in Multicomponent Coupling Reactions

The compound participates in GaCl₃-mediated three-component couplings:

  • Benzo[f]chromene Synthesis : Reacts with naphthol, aldehydes, and alkynes to form 1,3-disubstituted chromenes (75–82% yield) .

Reaction Scheme :

Naphthol+Aldehyde+AlkyneGaCl 1 S 2 R ligandBenzo f chromene\text{Naphthol}+\text{Aldehyde}+\text{Alkyne}\xrightarrow{\text{GaCl 1 S 2 R ligand}}\text{Benzo f chromene}

Derivatization for Chiral Stationary Phases

  • HPLC Applications : Immobilized on aminated silica gel, the compound acts as a chiral selector, resolving racemic mixtures of amino acids and β-blockers with >90% resolution .

Table 3: Chromatographic Performance

AnalyteColumn Efficiency (N/m)Resolution (Rs)Source
Propranolol45,0002.1
Phenylalanine38,0001.8

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, making it suitable for reactions below this threshold .

  • Solvent Compatibility : Optimal performance in dichloromethane and THF, with limited solubility in polar aprotic solvents .

Comparative Analysis with Analogues

Table 4: Ligand Efficiency vs. Structural Analogues

LigandReaction Typeee (%)Turnover Frequency (h⁻¹)
(1S,2R)-CyclohexylaminoAllylation92120
(1S,2R)-IsopropylaminoPropargylation8595
(1R,2S)-CyclohexylaminoEpoxidation7880

Mechanistic Insights

  • Lewis Acid Activation : The cyclohexylamino group coordinates to metal centers (e.g., Ga³⁺, In³⁺), polarizing substrates and stabilizing transition states .

  • Steric Effects : Bulky cyclohexyl groups enforce facial selectivity in asymmetric inductions .

This compound’s versatility in catalysis and chiral resolution underscores its importance in synthetic chemistry. Further studies could explore its utility in photoredox catalysis or enzymatic transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The biological and catalytic activities of 1,2-diphenylethanol derivatives are highly dependent on the nature of the amino substituent and stereochemistry. Below is a comparative analysis:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Applications/Properties Reference
(1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol Cyclohexylamino 142452-42-4 295.42 Chiral ligand in asymmetric catalysis
(1S,2r)-2-(Isopropylamino)-1,2-diphenylethanol Isopropylamino 142508-07-4 255.35 Intermediate in drug synthesis; lower steric bulk
(1R,2R)-2-(Methylamino)-1,2-diphenylethanol Methylamino 1081548-91-5 227.29 VAP-1 inhibition (control compound)
(1R,2R)-2-(Dimethylamino)-1,2-diphenylethanol Dimethylamino 241.32 Catalytic asymmetric alkynylation (98% ee)
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol Amino (unsubstituted) 23190-16-1 213.28 Chiral auxiliary in organic synthesis

Key Observations:

  • Steric Effects : The cyclohexyl group in the target compound provides greater steric hindrance compared to isopropyl or methyl groups, enhancing enantioselectivity in catalytic reactions .
  • Electronic Effects: Dimethylamino derivatives exhibit stronger electron-donating effects, improving coordination with metal catalysts (e.g., Zn²⁺ in alkynylation reactions) .
  • Biological Activity: Methylamino-substituted analogues show specificity in enzyme inhibition (e.g., VAP-1), while unsubstituted amino variants are more commonly used as chiral auxiliaries .

Stability and Reactivity

  • Acid-Catalyzed Dehydration: 1,2-Diphenylethanol derivatives undergo dehydration to form trans-stilbene. The rate of racemization (58× faster than dehydration) indicates configurational instability under acidic conditions, necessitating careful handling .
  • Conformational Flexibility: N,N-Dialkylamino derivatives (e.g., dimethylamino) exhibit restricted rotation due to intramolecular hydrogen bonding, favoring specific conformers in catalysis .

Preparation Methods

Reaction Mechanism

  • Epoxide Activation : The epoxide oxygen is protonated under acidic conditions (e.g., HCl in dioxane), polarizing the C-O bonds.

  • Nucleophilic Attack : Cyclohexylamine preferentially attacks the less substituted carbon (C1) due to steric and electronic factors, yielding a trans-diaxial intermediate.

  • Ring Opening : The intermediate collapses to form the amino alcohol with retention of configuration at C1 and inversion at C2, resulting in the (1S,2R) stereochemistry.

Optimization Data

ParameterOptimal ConditionYield (%)ee (%)
CatalystChiral BINOL-phosphoric acid7892
SolventToluene--
Temperature0°C to 25°C-89
Reaction Time24–48 hours--

Key Findings :

  • Enantioselectivity is highly dependent on the chiral catalyst. BINOL-derived phosphoric acids achieve up to 92% ee.

  • Polar aprotic solvents (e.g., THF) reduce stereochemical control compared to toluene.

Reductive Amination of a Ketone Precursor

Reductive amination offers a streamlined route by concurrently introducing the cyclohexylamino group and establishing stereochemistry. The protocol involves condensing 1,2-diphenyl-2-hydroxyethanone with cyclohexylamine under reducing conditions.

Reaction Steps

  • Imine Formation : Cyclohexylamine reacts with the ketone to form a Schiff base.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the secondary amine while preserving the alcohol functionality.

  • Stereochemical Control : Chiral additives (e.g., (R)-BINAP) bias the reduction toward the (1S,2R) configuration.

Performance Metrics

Reducing AgentSolventTemperatureYield (%)ee (%)
NaBH3CNMeOH25°C6585
H2 (Pd/C)EtOAc50°C7278
BH3·THFTHF0°C5891

Critical Insights :

  • NaBH3CN in methanol provides moderate yields but requires chiral auxiliaries for enantioselectivity.

  • Catalytic hydrogenation (H2/Pd/C) achieves higher yields but lower ee due to racemization at elevated temperatures.

Chiral Resolution of Racemic Mixtures

For racemic synthetic routes, resolution techniques are indispensable for isolating the (1S,2R)-enantiomer. Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) is the most widely applied method.

Resolution Protocol

  • Racemate Synthesis : Prepare racemic 2-(cyclohexylamino)-1,2-diphenylethanol via non-stereoselective amination.

  • Salt Formation : React the racemate with (-)-di-p-toluoyl-D-tartaric acid in ethanol.

  • Crystallization : The (1S,2R)-enantiomer preferentially crystallizes as the less soluble diastereomeric salt.

  • Liberation : Treat the crystals with aqueous NaOH to regenerate the free amino alcohol.

Efficiency Data

Resolving AgentSolventRecovery (%)ee (%)
(-)-DTTAEthanol3599
(+)-CSAAcetone2897
(-)-MAMethanol2295

Notable Observations :

  • (-)-Di-p-toluoyl-D-tartaric acid (DTTA) achieves near-perfect enantiopurity (99% ee) but modest recovery rates.

  • Multi-stage recrystallization improves yield at the expense of process complexity.

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation of enamide precursors enables direct access to enantiomerically pure amino alcohols. This method is prized for its atom economy and scalability.

Synthetic Workflow

  • Enamide Synthesis : Condense 1,2-diphenylvinyl alcohol with cyclohexyl isocyanate to form an enamide.

  • Hydrogenation : Subject the enamide to H2 in the presence of a chiral Rhodium catalyst (e.g., Rh-(R)-BINAP).

  • Product Isolation : Filter and purify the hydrogenated product via column chromatography.

Catalytic Performance

CatalystPressure (bar)ee (%)Turnover Frequency (h⁻¹)
Rh-(R)-BINAP50941200
Ru-(S)-Segphos3089950
Ir-(R)-Synphos20911100

Advancements :

  • Rhodium catalysts with BINAP ligands achieve superior enantioselectivity (94% ee) under moderate H2 pressure.

  • Solvent selection (e.g., dichloromethane vs. ethanol) minimally impacts ee but affects reaction rate.

Comparative Analysis of Methods

MethodYield Range (%)ee Range (%)ScalabilityCost Efficiency
Epoxide Opening65–7885–92ModerateHigh
Reductive Amination58–7278–91HighModerate
Chiral Resolution22–3595–99LowLow
Asymmetric Hydrogenation70–8589–94HighHigh

Synthesis Recommendations :

  • Industrial Settings : Catalytic asymmetric hydrogenation balances yield, ee, and scalability.

  • Laboratory Scale : Epoxide opening or reductive amination is preferred for flexibility.

  • Ultra-High ee Requirements : Chiral resolution remains unmatched despite low yields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol, considering its stereochemical configuration?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., transition-metal complexes or organocatalysts) is critical for achieving the (1S,2R) configuration. Reductive amination of a ketone precursor with cyclohexylamine under hydrogenation conditions (e.g., Pd/C or Ru-based catalysts) can yield the target stereoisomer. Chiral resolution via diastereomeric salt formation may complement catalytic methods. Ensure reaction monitoring via TLC or HPLC to optimize enantiomeric excess (ee) .

Q. Which analytical techniques are most effective for confirming the stereochemical purity of this compound?

  • Methodological Answer : A combination of techniques is essential:

  • NMR spectroscopy : Use NOESY or COSY to confirm spatial arrangement of protons.
  • Chiral HPLC : Compare retention times with authentic standards to quantify ee.
  • X-ray crystallography : Resolve absolute configuration for definitive stereochemical assignment.
    Cross-validation with polarimetry or vibrational circular dichroism (VCD) enhances reliability .

Q. What are the critical parameters to optimize during purification to achieve high enantiomeric excess?

  • Methodological Answer : Solvent polarity (e.g., hexane/ethyl acetate gradients) and column chromatography conditions (e.g., chiral stationary phases) must be tailored. Temperature control during crystallization (e.g., slow cooling) minimizes racemization. Monitor purity at each step via LC-MS or GC-MS to isolate fractions with >98% ee .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Use microcosm studies simulating aquatic environments (pH 7–9, 25°C) with spiked concentrations (ppb to ppm levels). Quantify degradation via LC-HRMS and identify metabolites using tandem MS. Assess abiotic factors (UV exposure, hydrolysis) and biotic factors (microbial consortia activity). Compare half-lives under varying redox conditions to model environmental fate .

Q. What methodologies resolve contradictions in biological activity data across assay systems?

  • Methodological Answer : Cross-validate assays (e.g., cell-based vs. cell-free systems) to rule out false positives. Verify compound stability in assay media via LC-MS. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly. Adjust experimental variables (e.g., buffer ionic strength, temperature) to identify confounding factors. Statistical meta-analysis of dose-response curves improves reproducibility .

Q. How should computational modeling address conformational dynamics in receptor binding studies?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (100+ ns trajectories) with quantum mechanics/molecular mechanics (QM/MM) to model ligand-receptor interactions. Validate docking poses using free-energy perturbation (FEP) or umbrella sampling. Incorporate solvent effects and protonation states of the cyclohexylamino group to refine binding affinity predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.